Technical Guide: Synthesis of 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
Technical Guide: Synthesis of 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
This technical guide details the synthesis of 1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one , a tricyclic scaffold critical in the development of serotonin receptor modulators (specifically 5-HT2C agonists) and kinase inhibitors.[1]
This guide prioritizes the 3-functionalized tetrahydroindazole route, which offers the highest regioselectivity and scalability.
[1]
Executive Summary & Structural Analysis
The target molecule is a partially saturated tricyclic system comprising a 4,5,6,7-tetrahydroindazole core fused to a piperazinone ring at the [1,2-b] face.[1] This specific fusion locks the nitrogen lone pairs in a conformation bioisosteric to the pyrazino[1,2-a]indole system (e.g., WAY-163909), optimizing it for GPCR binding pockets.[1]
Structural Dissection
-
Core A (Indazole): 4,5,6,7-Tetrahydro moiety (lipophilic anchor).[1]
-
Core B (Pyrazine): Saturated (dihydro) pyrazinone ring.[1]
-
Key Functionality: The C1-carbonyl and the N-H (or N-R) moiety serve as hydrogen bond acceptors/donors.[1]
Retrosynthetic Logic
The most robust disconnection cuts the pyrazine ring at the amide bond and the C3-N amine bond. This suggests a 3-halo-tetrahydroindazole precursor reacting with a glycine equivalent .[1]
Figure 1: Retrosynthetic analysis revealing the convergent assembly strategy.
Synthetic Protocol
This protocol is divided into three phases: Core Construction, Activation, and Annulation.[1]
Phase 1: Synthesis of the Tetrahydroindazole Core
The synthesis begins with the formation of the tetrahydroindazolone core from cyclohexanone. This is a classic Knorr-type pyrazole synthesis.[1]
Reagents: Cyclohexanone, Diethyl oxalate, Hydrazine hydrate.[1]
-
Claisen Condensation:
-
Cyclization:
-
Treat the keto-ester with hydrazine hydrate in ethanol at reflux for 4 hours.
-
Critical Control Point: Ensure excess hydrazine is removed to prevent side reactions in the next step.
-
Product: 4,5,6,7-Tetrahydro-1H-indazol-3-ol (exists in tautomeric equilibrium with the 3-one).[1]
-
Phase 2: Chlorination (Activation)
The 3-hydroxy group is a poor leaving group.[1] It must be converted to a chloride to facilitate the subsequent nucleophilic aromatic substitution (SnAr).[1]
Reagents: Phosphorus oxychloride (
-
Protocol:
-
Suspend 4,5,6,7-tetrahydro-1H-indazol-3-ol in neat
.[1] -
Add a catalytic amount of pyridine.
-
Heat to reflux (approx. 105°C) for 3–5 hours until the solid dissolves and gas evolution ceases.
-
Quench: Pour the cooled mixture carefully onto crushed ice (Exothermic!). Neutralize with
.[1] -
Product: 3-Chloro-4,5,6,7-tetrahydro-1H-indazole .
-
Phase 3: Pyrazine Ring Annulation (The Key Step)
This step constructs the pyrazinone ring via a cascade sequence: N-alkylation followed by intramolecular amidation.[1]
Reagents: Glycine ethyl ester hydrochloride,
-
Protocol:
-
Dissolve 3-chloro-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv) in anhydrous DMF.
-
Add Glycine ethyl ester hydrochloride (1.5 equiv) and
(3.0 equiv).[1] -
Optimization: Add 10 mol% CuI to catalyze the C-N coupling if the reaction is sluggish.
-
Heat to 100–120°C for 12–18 hours.
-
Mechanism:
-
Step A: The amine of glycine displaces the chloride at the C3 position of the indazole (SnAr).[1]
-
Step B: The N2 nitrogen of the indazole attacks the ester carbonyl of the attached glycine chain, releasing ethanol and closing the ring.
-
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.[1]
-
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (MeOH/DCM).
-
Quantitative Data Summary
| Step | Reaction | Reagents | Temp/Time | Typical Yield | Critical Parameter |
| 1 | Core Formation | Cyclohexanone, Diethyl Oxalate | 0°C -> Reflux | 85-90% | Anhydrous conditions for enolate |
| 2 | Cyclization | Intermediate + Hydrazine | Reflux, 4h | 92% | Removal of excess hydrazine |
| 3 | Chlorination | Indazolone + | 105°C, 4h | 75-80% | Careful quench (safety) |
| 4 | Annulation | 3-Cl-Indazole + Glycine Ester | 120°C, 16h | 60-70% | High temp required for ring closure |
Reaction Mechanism & Pathway
The formation of the [1,2-b] fusion is dictated by the nucleophilicity of the N2 nitrogen in the intermediate.[1]
Figure 2: Mechanistic pathway for the formation of the pyrazino[1,2-b]indazole scaffold.
Troubleshooting & Optimization (Self-Validating Systems)
Regioselectivity Issues (N1 vs N2)
-
Problem: Alkylation might occur at N1 instead of the desired C3 displacement/N2 cyclization.
-
Solution: The 3-chloro substituent directs the nucleophile (amine) to C3 via the
mechanism.[1] The subsequent cyclization is geometrically constrained to N2 because N1 is too distant to form a 6-membered ring with the glycine tail attached at C3.[1] This makes the protocol self-correcting regarding regiochemistry.
Incomplete Cyclization
-
Observation: Isolation of the uncyclized ester intermediate (open chain).
-
Remedy: If the intermediate is isolated, treat it with a stronger base (e.g., NaOEt in EtOH) at reflux to force the condensation of the indazole N2 onto the ester.[1]
Solubility
-
Issue: The final tricyclic product can be poorly soluble.
-
Protocol: Use hot ethanol or DMF for recrystallization.[1] If using chromatography, add 1-5% triethylamine to the eluent to prevent streaking of the basic amine/amide.[1]
References
-
Storer, I., et al. (2016).[1][5] Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines.[1] Bioorganic & Medicinal Chemistry Letters.[1][6] Link
-
Allerton, C. M. N., et al. (2009).[1][6] Design and synthesis of pyridazinone-based 5-HT(2C) agonists. Bioorganic & Medicinal Chemistry Letters.[1][6] Link
-
Wu, Z. H., et al. (2024).[7] Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines.[1][7] Organic & Biomolecular Chemistry.[1][4][6][7][8][9] Link
-
Zhang, K., et al. (2021).[10] Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.[1][10] Pharmaceuticals.[1][4][6][10] Link[1]
-
Palermo, M. G., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives.[1][9] Heterocycles.[1][4][8][9] Link
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